molecular formula C10H12FNO B2992839 1-(5-Amino-2-fluorophenyl)butan-1-one CAS No. 1864961-13-6

1-(5-Amino-2-fluorophenyl)butan-1-one

Cat. No.: B2992839
CAS No.: 1864961-13-6
M. Wt: 181.21
InChI Key: ICMNCQYCSLRZSP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H12FNO It is a fluorinated aromatic ketone, characterized by the presence of an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-fluorophenyl)butan-1-one typically involves the reaction of 5-amino-2-fluorobenzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-fluorophenyl)butan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-5-fluorophenyl)ethanone
  • 1-(4-Amino-2-fluorophenyl)propan-1-one
  • 1-(5-Amino-2-chlorophenyl)butan-1-one

Uniqueness

1-(5-Amino-2-fluorophenyl)butan-1-one is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMNCQYCSLRZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864961-13-6
Record name 1-(5-amino-2-fluorophenyl)butan-1-one
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